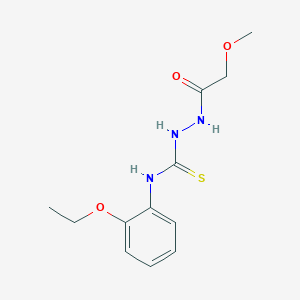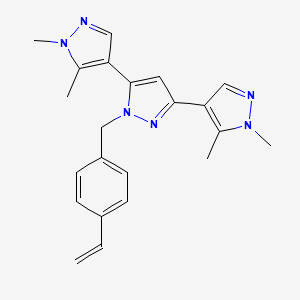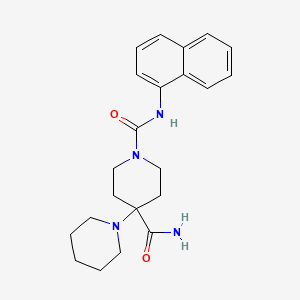![molecular formula C20H25FN2O2 B4541244 6-{[3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B4541244.png)
6-{[3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of azabicyclo[3.2.1]octane derivatives, including compounds structurally related to the one , often involves innovative approaches to cyclization and carbon skeleton construction. For instance, Burke et al. (1999) described a method for desymmetrization via ring-closing metathesis leading to bicyclic structures, which could be relevant for forming the azabicyclo[3.2.1]octane core (Burke, Müller, & Beaudry, 1999). Similarly, Callis et al. (1996) employed a tandem Horner-Emmons olefination-conjugate addition strategy for the synthesis of azabicyclo[3.2.1]octanes, indicative of the complex synthetic routes that might be involved (Callis, Thomas, Pearson, & Potter, 1996).
Molecular Structure Analysis
The molecular structure of azabicyclo[3.2.1]octane derivatives is characterized by the presence of multiple ring systems, which can significantly influence their chemical behavior and interaction with biological targets. Studies on the geometric structures and conformations, such as those conducted by Vitkovskaya et al. (2013) on related compounds, offer insights into the stability and reactivity of these molecules (Vitkovskaya, Larionova, Shmidt, & Trofimov, 2013).
Chemical Reactions and Properties
Azabicyclo[3.2.1]octane derivatives are known for their versatile chemical reactivity, which can be attributed to their complex ring structures. For instance, the ability to undergo various chemical transformations, as demonstrated by Tamm et al. (1996) in their work on isocyanide and ylidene complexes of boron, highlights the reactivity potential of such compounds (Tamm, Lügger, Hahn, 1996).
Physical Properties Analysis
The physical properties of azabicyclo[3.2.1]octane derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. Studies, like the one by Manjunath et al. (2011), which delve into the crystal and molecular structure of related compounds, provide valuable information on the physical characteristics that influence their behavior in different environments (Manjunath, Naveen, Kumar, Prasad, Naveen, Sridhar, Prasad, & Rangappa, 2011).
Chemical Properties Analysis
The chemical properties of "6-{[3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane" would be influenced by its structural elements, such as the isoxazole moiety and the fluorophenyl group. These features can impact its reactivity, chemical stability, and interactions with other molecules. The work by Lal (1993) on site-selective fluorination provides an example of how structural components can be modified to achieve desired chemical properties (Lal, 1993).
Propriétés
IUPAC Name |
[3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O2/c1-19(2)9-13-10-20(3,11-19)12-23(13)18(24)17-8-16(22-25-17)14-6-4-5-7-15(14)21/h4-7,13,17H,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQWWGRUNZXVQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC(C1)(CN2C(=O)C3CC(=NO3)C4=CC=CC=C4F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![isopropyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(pentafluorobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4541171.png)
![4-[(4-{6-[(3-carboxypropanoyl)amino]-1,3-benzoxazol-2-yl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B4541179.png)
![ethyl 4-{[(2-{[(3-methylbenzyl)thio]acetyl}hydrazino)carbonyl]amino}benzoate](/img/structure/B4541195.png)
![1-{[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4541201.png)

![3-(3-chlorophenyl)-2-(methoxymethyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B4541206.png)
![N-[4-(acetylamino)phenyl]-4-(4-morpholinyl)benzamide](/img/structure/B4541211.png)
![methyl 4-{[oxo(2-phenyl-3-indolizinyl)acetyl]amino}benzoate](/img/structure/B4541228.png)
![4-[({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B4541235.png)

![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4541246.png)
![N-[1-(4-methylbenzyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B4541248.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B4541250.png)